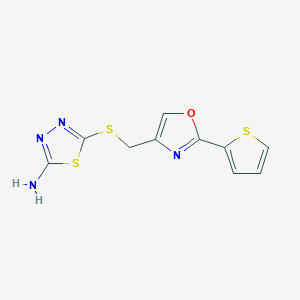
5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple heterocyclic rings, including thiophene, oxazole, and thiadiazole, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-haloketone with an amide.
Thiophene Introduction: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Thiadiazole Formation: The thiadiazole ring is formed by the cyclization of a thiosemicarbazide derivative with a suitable electrophile.
Final Assembly: The final compound is assembled by linking the oxazole and thiadiazole rings through a thioether bond, typically using a thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)methylthio)-1,3,4-thiadiazole
- 5-((2-(Thiophen-2-yl)oxazol-4-yl)methylthio)-1,3,4-thiadiazole
Uniqueness
5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H8N4OS3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N4OS3/c11-9-13-14-10(18-9)17-5-6-4-15-8(12-6)7-2-1-3-16-7/h1-4H,5H2,(H2,11,13) |
Clé InChI |
LBOLMASRDJUEMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=CO2)CSC3=NN=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


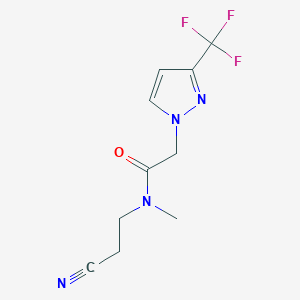
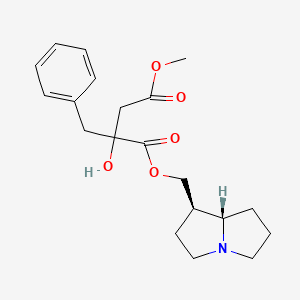
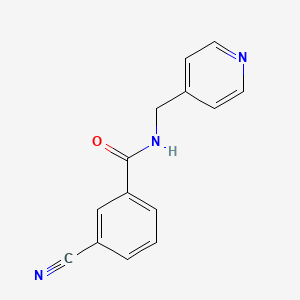
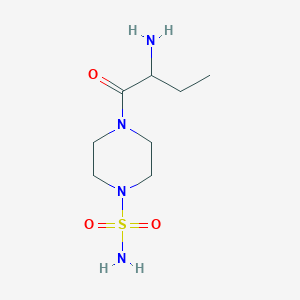
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
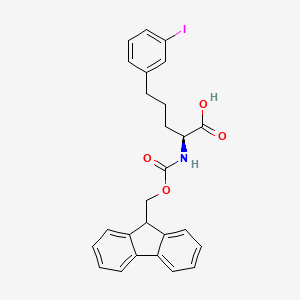

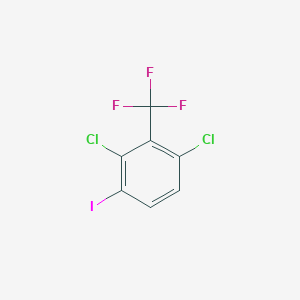
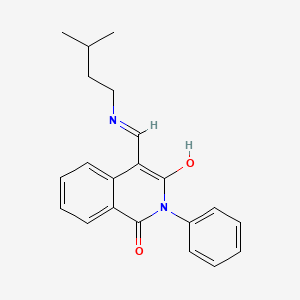
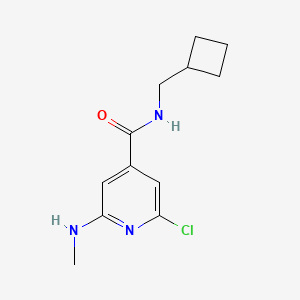

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)

